
(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate is a chiral compound that belongs to the class of pyrrolidines. It is often used as a building block in asymmetric synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate typically involves the reaction of (S)-tert-Butyl (1-amino-2-oxopyrrolidin-3-yl)carbamate with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (1-amino-2-oxopyrrolidin-3-yl)carbamate
- ®-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate
- (S)-Methyl (1-amino-2-oxopyrrolidin-3-YL)carbamate
Uniqueness
(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate is unique due to its specific chiral configuration and the presence of the benzyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and various research applications.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
benzyl N-[(3S)-1-amino-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H15N3O3/c13-15-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)/t10-/m0/s1 |
InChI Key |
LVAPZCIMZWQXKF-JTQLQIEISA-N |
Isomeric SMILES |
C1CN(C(=O)[C@H]1NC(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
C1CN(C(=O)C1NC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


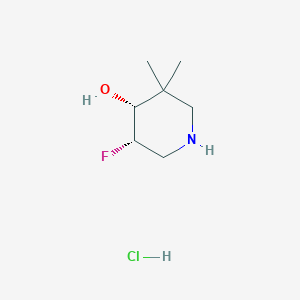
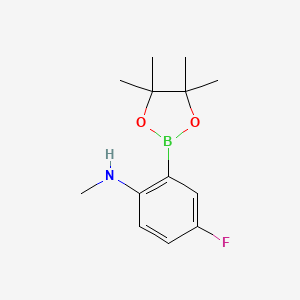
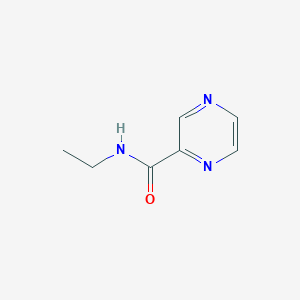
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
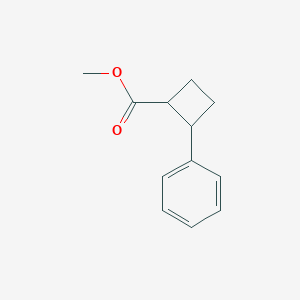
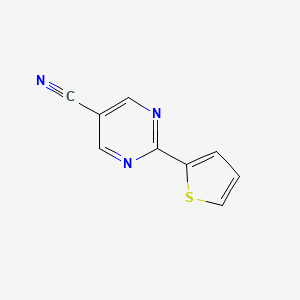
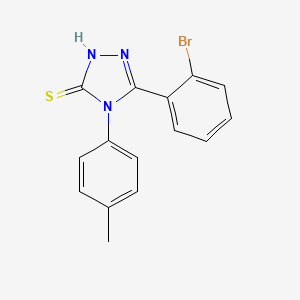
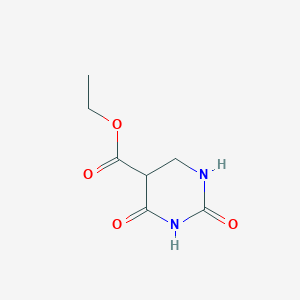
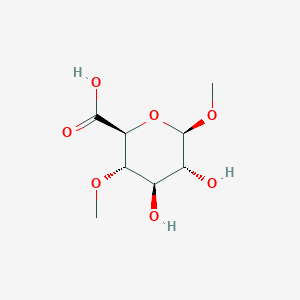
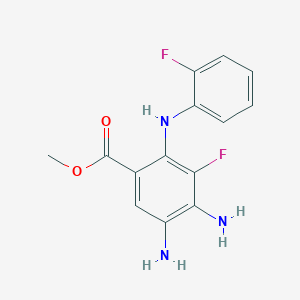
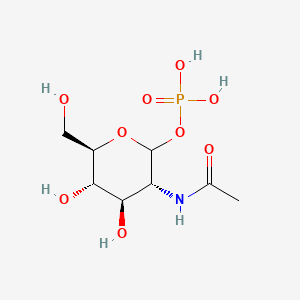
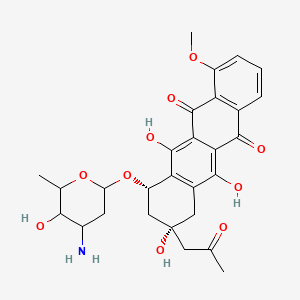
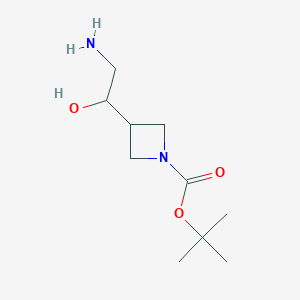
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
